molecular formula C18H23F3O3 B1326166 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylvalerophenone CAS No. 898786-69-1

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-trifluoromethylvalerophenone

Cat. No.: B1326166
CAS No.: 898786-69-1
M. Wt: 344.4 g/mol
InChI Key: QKVDLOTUTSFJSW-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone is a synthetic organic compound characterized by its unique structural features, including a dioxane ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed reaction of acetone with ethylene glycol.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Valerophenone: The final step involves coupling the dioxane and trifluoromethyl groups with valerophenone through a Friedel-Crafts acylation reaction, typically using a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the valerophenone moiety, potentially yielding alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are typically less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making this molecule a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity for these targets, while the dioxane ring can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methylvalerophenone: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-chlorovalero-phenone: Contains a chlorine atom instead of a trifluoromethyl group.

    5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-bromovalero-phenone: Contains a bromine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-trifluoromethylvalerophenone imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs. This makes it particularly valuable in drug design and other applications where these properties are desirable.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3O3/c1-17(2)11-23-16(24-12-17)9-4-3-8-15(22)13-6-5-7-14(10-13)18(19,20)21/h5-7,10,16H,3-4,8-9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVDLOTUTSFJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645951
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-69-1
Record name 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[3-(trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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